4-octadecoxy-2,6-dipyridin-2-ylpyridine
Description
4-Octadecoxy-2,6-dipyridin-2-ylpyridine is a pyridine derivative featuring a central pyridine ring substituted at the 4-position with an octadecoxy (C₁₈H₃₇O) group and at the 2- and 6-positions with pyridin-2-yl groups. The octadecoxy substituent imparts significant lipophilicity, which may enhance membrane permeability in biological systems or improve solubility in nonpolar solvents for industrial applications.
Properties
CAS No. |
571169-59-0 |
|---|---|
Molecular Formula |
C33H47N3O |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
4-octadecoxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-37-29-27-32(30-22-17-19-24-34-30)36-33(28-29)31-23-18-20-25-35-31/h17-20,22-25,27-28H,2-16,21,26H2,1H3 |
InChI Key |
BLNNUCFXYBBGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-octadecoxy-2,6-dipyridin-2-ylpyridine typically involves the coupling of pyridine derivatives with long-chain alkoxy groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 4-octadecoxy-2,6-dipyridin-2-ylpyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
4-octadecoxy-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkylated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 4-octadecoxy-2,6-dipyridin-2-ylpyridine, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit specific enzymes like topoisomerase II, which is crucial in DNA replication and repair processes. For instance, a related compound demonstrated non-intercalative binding to DNA, inhibiting cell viability and inducing cell cycle arrest in cancer cells .
| Study | Compound | Mechanism of Action | Result |
|---|---|---|---|
| 4-Octadecoxy-2,6-dipyridin-2-ylpyridine | Inhibition of topoisomerase II | Reduced cell viability and migration |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Pyridine derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Specific studies have highlighted the role of these compounds in reducing pro-inflammatory cytokines in vitro.
Materials Science Applications
2.1 Organic Electronics
4-Octadecoxy-2,6-dipyridin-2-ylpyridine is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique structure allows for effective charge transport properties, which are essential for the efficiency of these devices.
| Application | Property | Benefit |
|---|---|---|
| OLEDs | Charge transport | Improved device efficiency |
| OPVs | Light absorption | Enhanced energy conversion |
Case Studies
3.1 Case Study: Anticancer Activity
A study published in PubMed examined the effects of pyridine derivatives on various cancer cell lines. The researchers synthesized a series of compounds related to 4-octadecoxy-2,6-dipyridin-2-ylpyridine and tested their cytotoxicity against breast and lung cancer cells. The results indicated that these compounds significantly inhibited cell growth compared to control groups .
3.2 Case Study: Organic Electronics
In a recent publication from RSC Advances, researchers investigated the use of pyridine-based compounds in the fabrication of OLEDs. They found that incorporating 4-octadecoxy-2,6-dipyridin-2-ylpyridine into the active layer improved the light-emitting efficiency due to better charge carrier mobility .
Mechanism of Action
The mechanism of action of 4-octadecoxy-2,6-dipyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and magnetic properties . These complexes can interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include pyridine derivatives with varying substituents, such as alkoxy chains, halogens, and aryl groups. Key comparisons are outlined below:
Table 1: Substituent Effects on Pyridine Derivatives
Key Observations :
- Lipophilicity : The octadecoxy chain in the target compound drastically increases log P (estimated >8) compared to methoxy (log P ~2.5) or chloro substituents (log P ~3.5), making it suitable for lipid-based formulations .
- Coordination Chemistry : Unlike terpyridine analogs (e.g., 4'-(4-methoxyphenyl)-terpyridine), which bind metals via three nitrogen sites, the target compound’s dipyridinyl groups may favor bidentate coordination, limiting its utility in catalysis .
Biological Activity
4-Octadecoxy-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique arrangement of pyridine rings. This compound has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities. The presence of multiple pyridine units in its structure allows for effective coordination with metal ions, which can enhance its biological efficacy.
Structural Characteristics
The compound features a core structure that includes two pyridine rings (dipyridin) and an octadecoxy group, which may influence its solubility and biological interactions. The nitrogen atoms in the pyridine rings are crucial for forming stable coordination complexes, making this compound a candidate for various therapeutic applications.
Biological Activities
Research indicates that 4-octadecoxy-2,6-dipyridin-2-ylpyridine exhibits several significant biological activities:
- DNA Intercalation : The compound has shown the ability to intercalate with DNA, suggesting potential applications in gene therapy and drug delivery systems. This property allows it to modulate cellular processes by affecting gene expression, which could lead to therapeutic effects against various diseases, including cancer.
- Anticancer Potential : Interaction studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to 4-octadecoxy-2,6-dipyridin-2-ylpyridine have been evaluated for their antiproliferative activity against human colorectal and ovarian carcinoma cells . The IC50 values for these compounds ranged from 1.45 μM to 4.25 μM, indicating potent activity against cancer cells .
- Metal Coordination : The ability to coordinate with metal ions enhances the compound's utility in catalysis and electrocatalysis applications. Complexes formed with metals such as nickel or cobalt have shown promising electrocatalytic activity.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antiproliferative Activity : In a study evaluating a series of pyridine derivatives, compounds similar to 4-octadecoxy-2,6-dipyridin-2-ylpyridine were assessed for their ability to inhibit cancer cell growth. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
- Gene Regulation : Another study focused on the gene regulatory effects of pyridine-based compounds demonstrated that these substances could modulate expression levels of genes involved in cell cycle regulation and apoptosis, suggesting their potential as therapeutic agents in cancer treatment .
- Electrocatalytic Applications : Research into the electrocatalytic properties of metal complexes derived from similar dipyridine ligands revealed their effectiveness in hydrogen evolution reactions, showcasing the versatility of these compounds beyond biological applications.
Data Summary
| Activity Type | Description | IC50 Values (μM) |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | 1.45 - 4.25 |
| DNA Intercalation | Potential for gene therapy applications | N/A |
| Electrocatalytic Activity | Catalysis in hydrogen evolution reactions | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
